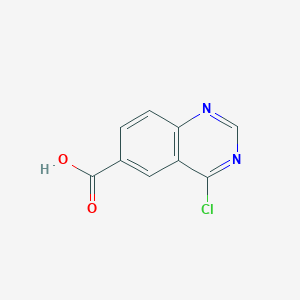

4-Chloroquinazoline-6-carboxylic acid

描述

Structure

3D Structure

属性

分子式 |

C9H5ClN2O2 |

|---|---|

分子量 |

208.60 g/mol |

IUPAC 名称 |

4-chloroquinazoline-6-carboxylic acid |

InChI |

InChI=1S/C9H5ClN2O2/c10-8-6-3-5(9(13)14)1-2-7(6)11-4-12-8/h1-4H,(H,13,14) |

InChI 键 |

WNRDOWNTGKEPAM-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=C1C(=O)O)C(=NC=N2)Cl |

产品来源 |

United States |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. ias.ac.in For 4-Chloroquinazoline-6-carboxylic acid, the analysis begins by identifying the most logical bond to break, which is often at a key functional group.

The primary disconnection is the C4-Cl bond, as the chloro group is typically introduced in the final stages of forming the quinazoline (B50416) core. This disconnection points to 4-oxo-3,4-dihydroquinazoline-6-carboxylic acid as the immediate precursor. This process of identifying a key transformation and working backward is a foundational concept in synthesis design. amazonaws.com

A further disconnection of the quinazolinone precursor itself simplifies it into more fundamental building blocks. By disconnecting the amide bonds within the pyrimidine (B1678525) ring, the retrosynthesis leads back to 2-aminoterephthalic acid (or a derivative like 4-amino-3-carboxybenzoic acid) and a one-carbon source, such as formamide. This strategic deconstruction provides a clear roadmap for the forward synthesis.

Precursor Synthesis and Intermediate Generation

The forward synthesis builds upon the insights from the retrosynthetic analysis, starting with the assembly of the core heterocyclic structure.

The key intermediate, 4-oxo-3,4-dihydroquinazoline-6-carboxylic acid, is typically synthesized through the condensation of an anthranilic acid derivative with formamide. researchgate.net A plausible and direct pathway involves heating 2-aminoterephthalic acid with formamide, which serves as both a reactant and a solvent, to induce cyclization and form the quinazolinone ring. This method is a variation of well-established procedures for creating the quinazolinone skeleton. nuu.uz

Table 1: Synthesis of Quinazolinone Precursor Click on a row to view more details.

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|

Reaction Details

The synthesis involves the condensation of the amino group of the anthranilic acid derivative with formamide. This reaction forms the pyrimidine ring fused to the existing benzene (B151609) ring, establishing the core quinazolinone structure with the carboxylic acid group retained at the 6-position. This is a common and effective method for constructing this heterocyclic system. researchgate.net

The conversion of the 4-oxo group of the quinazolinone precursor into a 4-chloro substituent is a critical functionalization step. This transformation converts the lactam functionality into a more reactive group, making the compound a valuable intermediate for further chemical modifications.

The chlorination of 4-quinazolinones is most commonly achieved using strong chlorinating agents. mdpi.com Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are the most frequently employed reagents for this dehydroxy-chlorination. mdpi.comresearchgate.netresearchgate.net The reaction is typically carried out by heating the quinazolinone precursor under reflux in an excess of the chlorinating agent, which often serves as the solvent. researchgate.net In some procedures, catalytic amounts of N,N-dimethylformamide (DMF) are added, particularly when using thionyl chloride, to facilitate the reaction. google.com The addition of phosphorus pentachloride (PCl₅) in conjunction with POCl₃ can also be used. researchgate.net

Table 2: Common Chlorinating Reagents and Conditions Explore the different reagents used for the C-4 chlorination.

| Reagent(s) | Additive/Catalyst | Typical Conditions | Reference |

|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | None (neat) or N,N-Dimethylaniline | Reflux, 70-110 °C | mdpi.comresearchgate.netnih.gov |

| Thionyl Chloride (SOCl₂) | N,N-Dimethylformamide (DMF) | Reflux, ~78 °C | mdpi.comresearchgate.netgoogle.com |

| POCl₃ / PCl₅ | None | Heating on water bath | researchgate.net |

Optimizing the chlorination reaction is crucial for maximizing yield and minimizing side products. Reaction parameters such as temperature, reaction time, and reagent purity are key factors. Discussions among chemists highlight that using anhydrous POCl₃ is essential for the reaction to proceed effectively. researchgate.net

A detailed mechanistic study reveals that the reaction of quinazolones with POCl₃ occurs in two distinct stages that can be controlled by temperature. nih.gov

Phosphorylation: An initial reaction occurs at lower temperatures (below 25 °C) under basic conditions, leading to the formation of phosphorylated intermediates. nih.gov

Conversion to Chloride: Subsequent heating to 70-90 °C facilitates the clean conversion of these intermediates into the final 4-chloroquinazoline (B184009) product. nih.gov

By separating these stages, the formation of byproducts can be suppressed, leading to higher yields and purity. nih.gov Modern techniques such as microwave-assisted synthesis have also been explored to optimize the synthesis of quinazolinone scaffolds, often resulting in reduced reaction times and improved yields. derpharmachemica.com

The chlorination process involves reactive intermediates that can be prone to instability and side reactions. The reaction between the quinazolinone and POCl₃ generates various (O)- and (N)-phosphorylated intermediates. nih.gov Under suboptimal conditions, these intermediates can react with unreacted quinazolinone starting material, leading to the formation of "pseudodimers" and other impurities. nih.gov

A key strategy to mitigate this instability is precise temperature control and the maintenance of basic conditions during the initial addition of POCl₃. nih.gov Keeping the temperature below 25 °C during the phosphorylation step completely suppresses the formation of pseudodimers. nih.gov Furthermore, the final 4-chloroquinazoline product itself can be unstable. For analytical purposes, it is sometimes necessary to quench reaction samples in an alcohol like n-butanol, which converts the unstable chloro-product into a more stable 4-butoxy analog for accurate analysis. google.com

Introduction of Carboxylic Acid Moiety at C-6

The introduction of a carboxylic acid group at the C-6 position of the quinazoline ring is a key step in the synthesis of this compound. This transformation typically involves the modification of a precursor that already contains the basic quinazoline scaffold. Common synthetic strategies include the oxidation of an existing alkyl group, such as a methyl group, at the C-6 position. Powerful oxidizing agents can convert the alkyl side chain into a carboxylic acid. Another potential pathway involves the use of a 6-aminoquinazoline derivative. Through a Sandmeyer-type reaction, the amino group can be converted into a nitrile, which is then subjected to hydrolysis to yield the desired carboxylic acid moiety.

Advanced Synthetic Approaches

Modern organic synthesis focuses on efficiency and sustainability, leading to the development of advanced methods for constructing complex molecules like quinazoline derivatives.

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing quinazoline-based structures, minimizing waste and simplifying purification processes. A notable example is the one-pot, three-component synthesis of 2-aryl-quinazoline-4-carboxylic acids. dergipark.org.trhacettepe.edu.tr This reaction begins with the alkaline hydrolysis of isatin (B1672199) (indole-2,3-dione) to produce an (2-amino-phenyl)-oxo-acetic acid sodium salt. dergipark.org.trhacettepe.edu.tr This intermediate is then condensed in the same reaction vessel with an aromatic aldehyde (such as 4-chlorobenzaldehyde) and an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297). dergipark.org.trhacettepe.edu.tr This approach allows for the rapid assembly of the quinazoline-4-carboxylic acid core from simple, readily available starting materials. hacettepe.edu.tr

Adherence to green chemistry principles is crucial for sustainable chemical manufacturing. In the context of quinazoline synthesis, this includes the development of metal-free reactions that reduce environmental impact. A four-component procedure has been described for the preparation of substituted quinazolines from simple anilines, aromatic aldehydes, and ammonium iodide. rsc.org This method functionalizes the C-H bond ortho to the amino group in the aniline (B41778) under metal-free conditions, using ammonium iodide as a nitrogen source. rsc.org Such strategies provide a facile and more environmentally benign route to the quinazoline scaffold. rsc.org

Derivatization Strategies and Functional Group Transformations

The 4-chloroquinazoline core is a versatile intermediate for further chemical modification, particularly through reactions at the electrophilic C-4 position.

The chlorine atom at the C-4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comresearchgate.netstackexchange.com This reactivity is due to the electron-withdrawing effect of the nitrogen atoms in the heterocyclic ring, which activates the C-4 position for nucleophilic attack. mdpi.comnih.gov Theoretical studies using DFT calculations have confirmed that the carbon atom at the 4-position is more electrophilic and thus more prone to nucleophilic attack compared to other positions, such as C-2. mdpi.comnih.gov This inherent regioselectivity is well-documented and extensively exploited in medicinal chemistry to synthesize a wide array of 4-substituted quinazolines. mdpi.comnih.gov The reaction proceeds readily with various nucleophiles, allowing for the introduction of diverse functional groups. mdpi.com

Amination is one of the most common and significant SNAr reactions performed on 4-chloroquinazolines. nih.gov This transformation is fundamental for creating the 4-aminoquinazoline scaffold, a privileged structure in many biologically active compounds. mdpi.comnih.gov The reaction involves treating the 4-chloroquinazoline derivative with a primary or secondary amine.

The reaction conditions can be tailored based on the nucleophilicity of the amine. Electron-rich amines, such as aliphatic amines, often react under milder conditions to give 4-aminoquinazolines in good yields. nih.gov For less reactive amines, such as some anilines, heating is typically required. For instance, reacting 2-aryl-4-chloroquinazolines with various aminobenzoic acids in refluxing isopropanol (B130326) with a catalytic amount of acid yields the corresponding 4-anilinoquinazoline (B1210976) derivatives. nih.gov Microwave-assisted protocols have also been developed to facilitate these reactions rapidly and efficiently, often without the need for a base. nih.gov

Below is a table summarizing various amination reactions at the C-4 position of chloro-substituted quinazolines.

| Substrate | Amine Nucleophile | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aryl-4-chloroquinazoline | Aminobenzoic acid | Isopropanol, HCl (cat.), Reflux | 2-Aryl-quinazolin-4-yl aminobenzoic acid | 65-86% | nih.gov |

| 4-Chloro-6-halo-2-phenylquinazoline | o-Toluidine | THF/H₂O, Microwave | N-(o-tolyl)-6-halo-2-phenylquinazolin-4-amine | 74-78% | nih.gov |

| 4-Chloroquinazoline | Pyrrolidine | Water, KF, 100°C, 17h | 4-(Pyrrolidin-1-yl)quinazoline | Not specified | researchgate.net |

| 2-Trifluoromethyl-4-chloroquinazoline | Pyrrolidine | 50°C, 16h | 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)quinazoline | 57% | researchgate.net |

Nucleophilic Aromatic Substitution at C-4 Position

Reaction with Other Nucleophiles

The chlorine atom at the C4 position of the quinazoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide array of functional groups. The reaction of 4-chloroquinazolines with various nucleophiles, such as amines and hydrazines, is a cornerstone for creating diverse derivatives. nih.govresearchgate.net

Treatment of 4-chloroquinazolines with hydrazine (B178648) hydrate (B1144303) at elevated temperatures can lead to ring transformation, yielding 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles. rsc.org When 4-chloroquinazoline is reacted with substituted hydrazines, 1,3-disubstituted 1H-1,2,4-triazoles are formed. rsc.org

The reaction with amines, particularly anilines, is widely employed to synthesize 4-anilinoquinazolines, a class of compounds recognized for their potential as antitumor agents. nih.gov These N-arylation reactions can be facilitated by microwave irradiation, which often leads to faster and more efficient conversions compared to conventional heating. nih.gov The general mechanism for the SNAr reaction with amines involves a nucleophilic attack at the C4 position, followed by the elimination of the chloride ion. researchgate.net

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| Primary/Secondary Amines | Microwave irradiation, THF/H₂O | 4-Aminoquinazolines | nih.gov |

| Anilines | Isopropanol/HCl, reflux | 4-Anilinoquinazolines | nih.gov |

| Hydrazine Hydrate | 150 °C, sealed tube | 4-Amino-3-(2-aminophenyl)-4H-1,2,4-triazoles | rsc.org |

| Substituted Hydrazines | Heat | 1,3-Disubstituted 1H-1,2,4-triazoles | rsc.org |

Impact of Substituents on Reactivity and Selectivity

The reactivity of the 4-chloroquinazoline core and the incoming nucleophile is significantly influenced by the nature and position of substituents on both reactants.

Substituent Effects on the Nucleophile: In the case of N-arylation with anilines, the electronic properties of the substituents on the aniline ring play a crucial role.

Electron-donating groups on the aniline increase its nucleophilicity, leading to faster and more efficient reactions. For instance, electron-rich amines like primary aliphatic amines or hydroxy-substituted anilines react readily with 4-chloroquinazolines under milder conditions to give good yields of the corresponding 4-aminoquinazolines. nih.gov

Electron-withdrawing groups on the aniline decrease its nucleophilicity, often resulting in slower reaction times and lower yields. nih.gov

Steric hindrance is also a key factor. Ortho-substituted anilines, for example, can exhibit lower reactivity due to steric clash, although microwave-assisted methodologies have proven effective in overcoming this limitation for some substrates. nih.gov

Substituent Effects on the Quinazoline Ring: The regioselectivity of nucleophilic attack is a critical aspect of quinazoline chemistry. In precursors like 2,4-dichloroquinazoline, nucleophilic substitution occurs with high regioselectivity at the C4 position. nih.govmdpi.com This preference is maintained even with various electron-donating and electron-withdrawing groups on the quinazoline ring, highlighting the intrinsic reactivity of the C4 position. mdpi.com

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C6 position offers a versatile handle for further functionalization through various classical transformations. rsc.org

Esterification Reactions

The carboxylic acid can be converted to its corresponding esters via several methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). dergipark.org.trmasterorganicchemistry.com This is an equilibrium-driven reaction, and typically, the alcohol is used in excess as the solvent to drive the reaction to completion. masterorganicchemistry.com For instance, 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid has been successfully esterified with various alcohols like methanol (B129727) and isopropanol using catalytic amounts of sulfuric acid under reflux. dergipark.org.tr

| Alcohol | Catalyst | Conditions | Product | Reference |

| Methanol | H₂SO₄ | Reflux | Methyl 2-(4-chlorophenyl)quinazoline-4-carboxylate | dergipark.org.tr |

| Isopropanol | H₂SO₄ | Reflux | Isopropyl 2-(4-chlorophenyl)quinazoline-4-carboxylate | dergipark.org.tr |

Amidation Reactions

Amides are typically synthesized from the carboxylic acid group by first activating it and then reacting it with a primary or secondary amine. lookchemmall.com Direct amidation by heating a carboxylic acid and an amine is possible but often requires high temperatures to dehydrate the intermediate ammonium carboxylate salt. mdpi.com

A more common and efficient method involves the use of coupling agents. Reagents such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester can facilitate the amidation of both aromatic and aliphatic carboxylic acids with various amines under mild conditions, producing the corresponding amides in good to excellent yields. lookchemmall.comresearchgate.net Another strategy involves converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, which then readily reacts with amines to form amides. dergipark.org.tr Catalytic methods, for instance using titanium tetrafluoride (TiF₄), have also been developed for the direct amidation of carboxylic acids in refluxing toluene. researchgate.net

Conversion to Acid Chlorides and Other Activated Forms

The conversion of the carboxylic acid to an acid chloride is a key step for synthesizing other derivatives like esters and amides. masterorganicchemistry.com This transformation is commonly achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgchemguide.co.ukcommonorganicchemistry.com

The reaction with thionyl chloride is particularly effective, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. chemguide.co.ukyoutube.com For example, 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid can be converted to 2-(4-chloro-phenyl)-quinazoline-4-carbonyl chloride with high yield by reacting it with SOCl₂. dergipark.org.tr This activated acid chloride can then be used directly for subsequent reactions without extensive purification. dergipark.org.tr

Other activating agents, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), can be used for the in situ activation of the carboxylic acid group to facilitate various transformations. researchgate.net

| Reagent | Byproducts | Key Advantage | Reference |

| Thionyl Chloride (SOCl₂) | SO₂(g), HCl(g) | Gaseous byproducts simplify purification | chemguide.co.ukyoutube.com |

| Oxalyl Chloride ((COCl)₂) | CO(g), CO₂(g), HCl(g) | Milder conditions, gaseous byproducts | commonorganicchemistry.com |

| Phosphorus(V) Chloride (PCl₅) | POCl₃, HCl(g) | Effective, but produces a liquid byproduct | chemguide.co.uk |

Regioselective Functionalization and Site-Specific Modifications

Achieving regioselective functionalization is crucial for the synthesis of complex molecules based on the quinazoline scaffold. C-H activation and functionalization represent a powerful strategy for introducing substituents at specific positions without pre-functionalized precursors. mdpi.com

For the related quinoline (B57606) systems, base-controlled regioselective metalation has been demonstrated. nih.gov The use of different metal amides can direct functionalization to various positions on the ring. For example, lithium diisopropylamide (LDA) can achieve metalation at the C3 position of chloro-quinolines, while lithium-zinc or lithium-magnesium amides can afford C2 or C8 functionalized derivatives. nih.gov Similar strategies could potentially be applied to the this compound system.

Furthermore, regioselective metalation of the 4-chloroquinazoline core itself has been reported. An in situ trapping metalation strategy followed by quenching with iodine allowed for the isolation of 4-chloro-8-iodoquinazoline, demonstrating that the C8 position is amenable to site-specific modification. nih.gov This indicates that even with the existing chloro and carboxylic acid groups, other positions on the benzene portion of the quinazoline ring can be selectively functionalized.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

One-Dimensional NMR Spectroscopy (¹H, ¹³C)

One-dimensional NMR spectra offer fundamental information about the structure of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts of the aromatic protons on the quinazoline (B50416) ring system would typically appear in the downfield region (generally between 7.0 and 9.0 ppm) due to the deshielding effect of the aromatic ring currents. The carboxylic acid proton is highly deshielded and would be expected to appear as a broad singlet at a very downfield chemical shift, often above 10 ppm. The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group would be expected to resonate in the downfield region, typically between 160 and 185 ppm. The carbon atoms of the quinazoline ring would appear in the aromatic region of the spectrum (approximately 110-160 ppm). The carbon atom attached to the chlorine atom would also exhibit a characteristic chemical shift influenced by the electronegativity of the halogen.

Table 3.1.1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 4-Chloroquinazoline-6-carboxylic acid

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 7.0 - 9.0 | 110 - 160 |

| Carboxylic Acid Proton | >10 (broad) | - |

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in establishing the connectivity between protons and carbons. A COSY spectrum would reveal correlations between neighboring protons, aiding in the assignment of the aromatic proton signals. An HSQC spectrum would correlate each proton with its directly attached carbon atom, further confirming the assignments made from the 1D spectra.

NMR-Based Conformational Analysis

While the quinazoline ring system is largely planar, some degree of conformational flexibility may exist, particularly concerning the orientation of the carboxylic acid group. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could provide insights into the spatial proximity of different protons within the molecule, offering clues about its preferred conformation in solution. semanticscholar.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, this molecular ion peak would exhibit a characteristic isotopic pattern, with a second peak (M+2) approximately one-third the intensity of the main peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, 17 amu) and the entire carboxyl group (-COOH, 45 amu). libretexts.org The fragmentation of the quinazoline ring would likely involve the loss of small molecules such as HCN.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry would provide a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the elemental formula of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to display several characteristic absorption bands:

A very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is typically broadened by hydrogen bonding.

A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid.

Absorptions in the 1600-1450 cm⁻¹ region due to the C=C and C=N stretching vibrations of the quinazoline ring.

A C-O stretching vibration for the carboxylic acid, typically found in the 1200-1300 cm⁻¹ region.

A C-Cl stretching vibration, which would be expected to appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Table 3.3: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C=O (Carbonyl) | ~1700 |

| C=C and C=N (Aromatic) | 1450-1600 |

| C-O (Carboxylic Acid) | 1200-1300 |

Table of Compounds Mentioned

| Compound Name |

|---|

X-ray Crystallography for Solid-State Structural Determination

Table 1: Crystallographic Data for Representative Quinazolinone Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| Quinazolinone-Nitrate Complex | Monoclinic | P2₁/c | Planar quinazoline core, layered structure with hydrogen bonding. | nih.gov |

| 2-[2-(1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy) phenyl]-4(3H)-quinazolinone | Not Specified | Not Specified | Extended conformation with antiperiplanar arrangement of heteroaromatic rings. | nih.gov |

| 2a (a pyrazol-quinazolinone derivative) | Monoclinic | P 21/c | Approximately planar quinazoline part, three-dimensional structure formed by π–π stacking. | mdpi.com |

To understand the mechanism of action of bioactive quinazoline derivatives, particularly those designed as enzyme inhibitors, ligand-protein co-crystallization studies are paramount. These studies provide atomic-level details of the binding interactions between the small molecule (ligand) and its biological target (protein).

Derivatives of the quinazoline scaffold are well-known inhibitors of various protein kinases, such as the epidermal growth factor receptor (EGFR). nih.govmdpi.com X-ray co-crystal structures of quinazoline-based inhibitors like gefitinib (B1684475) and lapatinib (B449) in complex with the EGFR kinase domain have been instrumental in elucidating their binding modes. nih.gov These studies reveal that the quinazoline core often forms crucial hydrogen bonds with key amino acid residues in the ATP-binding pocket of the kinase, while peripheral substituents engage in additional hydrophobic and van der Waals interactions, contributing to the inhibitor's potency and selectivity. mdpi.com The Protein Data Bank (PDB) contains numerous examples of quinazoline-related structures co-crystallized with different target proteins, providing a wealth of information for structure-based drug design. researchgate.net

Table 2: Examples of Quinazoline Derivatives in Ligand-Protein Co-crystallization Studies

| Quinazoline Derivative | Target Protein | PDB ID | Key Interactions | Reference |

| Gefitinib | EGFR Kinase Domain | 1XKK | Hydrogen bonding with the kinase hinge region. | nih.gov |

| Lapatinib | EGFR Kinase Domain | 2ITZ | Interactions with the ATP-binding pocket. | nih.gov |

Chromatographic Techniques in Purity Assessment and Isolation

Chromatographic methods are fundamental for the purification of this compound and its derivatives, as well as for the rigorous assessment of their purity. Techniques such as high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and column chromatography are routinely employed.

High-performance liquid chromatography (HPLC) is a powerful tool for the analysis of quinazoline and quinoline (B57606) carboxylic acids. sielc.comnih.gov Reversed-phase HPLC, often using a C18 stationary phase, is a common method for purity determination. The mobile phase typically consists of a mixture of an aqueous buffer (often with an acid additive like trifluoroacetic acid or formic acid to ensure protonation of the carboxylic acid) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). silicycle.com The retention time of the compound is a key parameter for its identification, and the peak area provides a quantitative measure of its concentration and purity. For instance, the lipophilicity of styrylquinazoline (B1260680) derivatives has been determined using RP-HPLC with a methanol/water mobile phase. nih.gov

Thin-layer chromatography (TLC) is a rapid and convenient method for monitoring the progress of chemical reactions and for preliminary purity checks. For polar compounds like carboxylic acids, polar solvent systems are typically used. rochester.edu Common solvent systems for quinazoline derivatives on silica (B1680970) gel plates include mixtures of ethyl acetate (B1210297) and hexane (B92381), or methanol and dichloromethane. silicycle.comresearchgate.net The addition of a small amount of acetic acid or triethylamine (B128534) to the eluent can often improve the separation of acidic or basic compounds, respectively. silicycle.com

For the preparative-scale purification and isolation of this compound and its derivatives, column chromatography is the method of choice. researchgate.net Silica gel is a commonly used stationary phase. The selection of the mobile phase is critical for achieving good separation. A gradient of solvents with increasing polarity, such as from hexane to ethyl acetate, is often employed to elute compounds with different polarities from the column. nih.gov For particularly polar compounds, more polar solvent mixtures like chloroform/methanol may be necessary. researchgate.net

Table 3: Common Chromatographic Conditions for the Analysis and Purification of Quinazoline Derivatives

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase | Application | Reference |

| Reversed-Phase HPLC | C18 | Acetonitrile/Water with acid | Purity assessment, lipophilicity determination. | sielc.comnih.gov |

| Thin-Layer Chromatography (TLC) | Silica Gel | Ethyl Acetate/Hexane, Methanol/Dichloromethane | Reaction monitoring, preliminary purity check. | silicycle.comresearchgate.net |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient, Chloroform/Methanol | Preparative isolation and purification. | researchgate.netnih.gov |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. These methods model the electron distribution to predict geometry, energy levels, and chemical reactivity.

Tautomerism, the interconversion between structural isomers, is a key consideration for heterocyclic compounds like quinazolines. researchgate.netmdpi.com While specific studies on 4-Chloroquinazoline-6-carboxylic acid are not prevalent, analysis of related quinazoline (B50416) structures suggests potential tautomeric forms. For instance, in solution, a prototropic exchange can occur where a proton moves between the nitrogen atoms of the quinazoline ring or involves the carboxylic acid group. mdpi.com

Conformational analysis primarily concerns the orientation of the carboxylic acid group relative to the planar quinazoline ring. The -COOH group can adopt different rotational positions (conformers). The most stable conformation is typically one that minimizes steric hindrance and maximizes electronic stabilization. In some cases, intramolecular hydrogen bonding can occur, for example, between the carboxylic acid proton and the N1 nitrogen of the quinazoline ring, which would significantly influence its conformational preference and reactivity. nih.govnih.gov The planarity of the quinazoline ring is generally maintained, which is crucial for resonance and electron delocalization. ajchem-a.com

The electronic properties of this compound are dictated by the arrangement of its atoms and the resulting distribution of electrons. Molecular Electrostatic Potential (MEP) surfaces are used to visualize charge distributions, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. semanticscholar.org For this molecule, the nitrogen atoms and the carbonyl oxygen of the carboxylic acid are expected to be regions of high electron density (negative potential), while the hydrogen of the carboxylic acid and parts of the aromatic system would be electron-deficient (positive potential).

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. ucsb.edu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. sapub.org

HOMO: Represents the ability to donate an electron. Its energy is related to the ionization potential. The HOMO is likely distributed over the electron-rich quinazoline ring system.

LUMO: Represents the ability to accept an electron. Its energy is related to the electron affinity. The LUMO is expected to be located over the aromatic system, particularly influenced by the electron-withdrawing chloro and carboxylic acid groups.

The energy gap between the HOMO and LUMO (ΔE) is an important index of chemical stability and reactivity. semanticscholar.orgphyschemres.org A smaller energy gap suggests that the molecule is more reactive. semanticscholar.org Quantum chemical calculations for similar quinazoline derivatives provide representative energy values. semanticscholar.orgphyschemres.org

| Parameter | Description | Typical Calculated Value (eV) for related Quinazolines |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 5.0 |

The structure of this compound contains both acidic and basic centers.

Acidity: The primary acidic center is the carboxylic acid group (-COOH). Its acidity (pKa) can be predicted using computational methods that calculate the Gibbs free energy change upon deprotonation. researchgate.net The pKa is influenced by the electron-withdrawing nature of the quinazoline ring and the chlorine atom, which would tend to increase its acidity compared to a simple benzoic acid.

Basicity: The two nitrogen atoms (N1 and N3) in the quinazoline ring are basic centers, capable of accepting a proton. nih.gov Quantum chemical calculations can predict the protonation site by evaluating the stability of the resulting conjugate acids. The N1 atom is often found to be the more basic site in quinazoline derivatives, as its protonation can be stabilized by resonance. nih.gov Studies on similar compounds have determined protonation macroconstants and microconstants to describe the acid-base chemistry in detail. nih.gov

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. mdpi.com This method is widely used to understand the structural basis of inhibition and to design new, more potent molecules. Quinazoline derivatives are well-known inhibitors of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov

Docking studies of quinazoline-based compounds have profiled their interactions with a wide range of biological targets, most notably protein kinases. ijcce.ac.ir In the context of EGFR, for example, the quinazoline scaffold acts as a hinge-binder, forming critical hydrogen bonds within the ATP-binding site. researchgate.netnih.gov The 4-chloro substituent and the 6-carboxylic acid group of the title compound would modulate these interactions. The carboxylic acid group, in particular, can form strong ionic or hydrogen bond interactions with basic amino acid residues (like Lysine or Arginine) or polar residues (like Threonine) in the active site, potentially enhancing binding affinity and selectivity. researchgate.net

Detailed analysis of docked poses reveals the specific interactions that stabilize the ligand-protein complex. For quinazoline inhibitors targeting EGFR, a conserved binding mode is frequently observed. researchgate.netacs.org

Hydrogen Bonding: The N1 atom of the quinazoline ring typically forms a crucial hydrogen bond with the backbone NH of a methionine residue (e.g., Met793 in EGFR). researchgate.netacs.org The N3 atom can also participate in hydrogen bonding, sometimes mediated by a water molecule that bridges the ligand and a threonine residue (e.g., Thr766 or Thr830). acs.org The carboxylic acid group at the C6 position is a potent hydrogen bond donor and acceptor and would likely form additional hydrogen bonds with residues on the solvent-exposed side of the binding pocket, such as Asp855. researchgate.net

Other Interactions: Weak C-H···O hydrogen bonds can also contribute significantly to the stability of protein-ligand complexes. nih.gov

| Protein Target (Example) | Key Interacting Residues | Interaction Type | Potential Role of this compound Moiety |

|---|---|---|---|

| EGFR Kinase | Met793 | Hydrogen Bond | Quinazoline N1 atom |

| Thr766 / Thr830 | Hydrogen Bond (Water-mediated) | Quinazoline N3 atom | |

| Asp855, Lys745 | Ionic / Hydrogen Bond | 6-Carboxylic acid group |

These computational predictions provide a detailed map of the potential interactions of this compound, highlighting its promise as a scaffold for designing targeted inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For quinazoline derivatives, QSAR is instrumental in identifying the key molecular descriptors—such as electronic, steric, and hydrophobic properties—that influence their efficacy as inhibitors of various enzymes, particularly protein kinases. nih.gov By understanding these relationships, researchers can prioritize the synthesis of novel analogues with potentially improved activity. nih.gov

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target. For quinazoline derivatives, these models are derived by aligning structurally diverse compounds with known activities to identify common chemical features. nih.govworldscientific.com

Studies on various quinazoline inhibitors have consistently identified a core set of pharmacophoric features. A typical model for a kinase inhibitor based on the quinazoline scaffold often includes:

A hydrogen bond acceptor: The N1 and N3 atoms of the quinazoline ring are critical hydrogen bond acceptors that often interact with the "hinge" region of a kinase's ATP-binding pocket. researchgate.net

An aromatic ring system: The quinazoline core itself provides a necessary hydrophobic scaffold that engages in pi-pi stacking or van der Waals interactions within the binding site. worldscientific.com

Substituent-defined features: The groups at the 4 and 6 positions define additional interaction points. For this compound, the chloro group at position 4 can form specific halogen bonds or hydrophobic interactions, while the carboxylic acid at position 6 provides a potent hydrogen bond donor and acceptor site, potentially interacting with charged residues like lysine. nih.govnih.gov

These features are summarized in the table below.

| Pharmacophoric Feature | Corresponding Moiety on this compound | Potential Interaction Type |

| Hydrogen Bond Acceptor | Quinazoline Ring Nitrogens (N1, N3) | Hydrogen Bonding |

| Aromatic/Hydrophobic Region | Fused Benzopyrimidine Ring System | Hydrophobic Interactions, π-π Stacking |

| Halogen Bond Donor/Hydrophobic Feature | 4-Chloro Group | Halogen Bonding, Hydrophobic Interactions |

| Hydrogen Bond Donor/Acceptor | 6-Carboxylic Acid Group | Hydrogen Bonding, Ionic Interactions |

Once a statistically robust QSAR model is developed, it serves as a powerful predictive tool. researchgate.net For series of quinazoline derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. frontiersin.orgrsc.org These models generate contour maps that visualize the regions where certain properties (e.g., steric bulk, positive/negative electrostatic potential) are predicted to increase or decrease biological activity. nih.gov

The predictive power of a QSAR model is assessed through rigorous statistical validation. nih.gov Key parameters include the squared correlation coefficient (R²) for the training set and the cross-validated squared correlation coefficient (q²) from methods like leave-one-out. A high q² value indicates good internal predictive ability. The model's external predictive power is then confirmed using a test set of compounds not included in model generation. nih.gov

The table below presents typical statistical results for 3D-QSAR models developed for classes of quinazoline derivatives, demonstrating their reliability.

| QSAR Model Parameter | Description | Typical Value Range for Quinazoline Derivatives |

| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | 0.60 - 0.85 nih.govworldscientific.com |

| R² (Non-cross-validated R²) | Measures the goodness of fit for the training set data. | 0.85 - 0.95 nih.govworldscientific.com |

| Predictive R² (R²_pred) | Measures the predictive power for an external test set. | > 0.60 rsc.orgnih.gov |

By inputting the structure of a novel compound like an analogue of this compound into a validated model, its biological activity can be predicted before committing resources to its chemical synthesis. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular interactions over time, offering insights that static models like docking cannot. nih.gov For quinazoline-based inhibitors, MD simulations are used to study the stability of the ligand-protein complex, explore the conformational flexibility of the ligand within the binding site, and analyze the persistence of key interactions. nih.govnih.gov

A typical MD simulation runs for hundreds of nanoseconds, tracking the movements of the ligand and surrounding protein atoms. frontiersin.orgfrontiersin.org Analysis of the simulation trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD plot over time suggests that the inhibitor remains securely in the binding pocket without significant conformational changes. frontiersin.org

Local Flexibility: The root-mean-square fluctuation (RMSF) is calculated for each amino acid residue. This highlights which parts of the protein are flexible and which are stabilized by the ligand's presence. nih.gov

Key Interactions: The simulation allows for the analysis of the occupancy and duration of specific interactions, such as hydrogen bonds. For example, simulations of quinazoline inhibitors bound to the Epidermal Growth Factor Receptor (EGFR) kinase have shown a highly persistent hydrogen bond with the backbone amide of a methionine residue (Met793) in the hinge region. researchgate.netnih.gov The carboxylic acid group on this compound would be expected to form stable hydrogen bonds or salt bridges with charged residues in a binding pocket. nih.gov

The following table summarizes key parameters analyzed in MD simulations of quinazoline inhibitors.

| MD Simulation Parameter | Information Gained | Significance for this compound |

| RMSD (Root-Mean-Square Deviation) | Stability of the ligand-protein complex over time. frontiersin.org | Predicts whether the compound forms a stable binding pose. |

| RMSF (Root-Mean-Square Fluctuation) | Identifies flexible and rigid regions of the protein upon ligand binding. nih.gov | Reveals which residues are most affected by the inhibitor's presence. |

| Hydrogen Bond Analysis | Occupancy and lifetime of specific hydrogen bonds. researchgate.net | Quantifies the stability of key interactions, such as those involving the quinazoline nitrogens and the 6-carboxylic acid group. |

| MM/GBSA or MM/PBSA | Estimation of binding free energy. frontiersin.org | Provides a theoretical value for binding affinity, helping to rank potential inhibitors. |

These computational investigations provide a detailed roadmap for understanding how this compound and its derivatives can be optimized to achieve higher potency and selectivity for their intended biological targets.

Applications in Medicinal Chemistry and Biological Sciences

Design and Synthesis of Novel Derivatives for Biological Evaluation

The synthesis of novel derivatives based on the 4-chloroquinazoline (B184009) framework is a cornerstone of research aimed at discovering new therapeutic agents. A common strategy involves the nucleophilic substitution of the chlorine atom at the 4-position with various amines, leading to a diverse library of 4-aminoquinazoline compounds. For instance, a series of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives have been synthesized by reacting 2-aryl-4-chloroquinazolines with aminobenzoic acids. nih.govnih.gov This reaction is typically carried out in a suitable solvent like isopropanol (B130326) under reflux conditions. nih.gov The strategic placement of a free carboxylic acid functionality on the anilino motif is a key design element, intended to interact with target enzymes. nih.govnih.gov

Another approach involves the synthesis of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives. This process can start from 2-amino-5-chlorobenzoic acid, which undergoes cyclization and subsequent chlorination to form a key intermediate. acs.orgnih.gov This intermediate is then reacted with various amines to generate the final products. Structure-based drug design (SBDD) often guides the synthesis, utilizing X-ray crystallography to optimize the inhibitors' selectivity and potency. acs.orgnih.gov Furthermore, microwave-mediated N-arylation of 4-chloroquinazolines has been shown to be an efficient method for producing novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines. nih.gov

Investigation of Enzyme Inhibition Mechanisms

Derivatives of 4-chloroquinazoline-6-carboxylic acid have been shown to inhibit several classes of enzymes implicated in various diseases, including cancer and metabolic disorders.

A significant area of investigation has been the inhibition of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated CA IX and CA XII. nih.govnih.gov These enzymes are involved in the regulation of pH in the tumor microenvironment, contributing to cancer cell survival and proliferation. Novel 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives have been designed as non-classical CA inhibitors. nih.govnih.gov The inhibitory activity of these compounds is assessed using methods like the stopped-flow CO₂ hydrase assay. nih.gov Studies have shown that the position of the carboxylic acid group on the anilino ring significantly influences the inhibitory potency and selectivity against different CA isoforms. nih.gov

| Compound | hCA I (Ki, µM) | hCA II (Ki, µM) | hCA IX (Ki, µM) | hCA XII (Ki, µM) |

|---|---|---|---|---|

| 8a | 87.7 | >100 | 0.88 | 2.1 |

| 8b | 73.2 | >100 | 0.95 | 2.5 |

| 8c | 66.3 | >100 | 0.81 | 1.8 |

Kinases are a major class of enzymes targeted in cancer therapy, and 4-aminoquinazoline derivatives have been at the forefront of kinase inhibitor development. nih.gov

p21-Activated Kinase 4 (PAK4): A series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives have been designed and synthesized as potent and selective PAK4 inhibitors. acs.orgnih.gov Through a structure-based drug design approach, compounds with remarkable selectivity for PAK4 over other kinases, such as PAK1, have been identified. acs.orgnih.gov The inhibitory activity is typically determined using assays like the FRET-based Z′-Lyte assay. acs.org One of the optimized compounds, 31 (CZh226) , demonstrated a high degree of selectivity and potency. acs.orgnih.gov

| Compound | PAK4 (Ki, nM) | PAK1 (Ki, nM) | Selectivity (PAK1/PAK4) |

|---|---|---|---|

| 17 | 1.5 | 207 | 138 |

| 31 (CZh226) | 9.1 | 3150 | 346 |

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for EGFR tyrosine kinase inhibitors, with several approved drugs like gefitinib (B1684475) and erlotinib (B232) featuring this core structure. nih.gov Research continues to explore new derivatives, such as 6-arylureido-4-anilinoquinazolines, which have shown promising EGFR inhibitory activities. frontiersin.org These compounds are evaluated for their ability to inhibit the kinase activity of EGFR, often showing IC₅₀ values in the nanomolar range. frontiersin.org

Diacylglycerol acyltransferase-1 (DGAT-1) is a key enzyme in triglyceride synthesis, making it an attractive target for the treatment of obesity and type 2 diabetes. researchgate.netnih.gov Novel bicyclic DGAT-1 inhibitors with a carboxylic acid moiety, including quinoline (B57606) derivatives, have been designed and synthesized. nih.gov The inhibition of DGAT-1 by these compounds has the potential to reduce triglyceride synthesis and improve metabolic parameters. researchgate.net The lead optimization of these compounds is guided by both in vitro and in vivo activity. nih.gov

Modulation of Receptor Systems

Beyond enzyme inhibition, quinazoline (B50416) derivatives have been investigated for their ability to modulate receptor systems. For example, new quinazolin-4-one derivatives have been synthesized and evaluated for their activity as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). nih.gov The mGlu7 receptor is implicated in various neurological and psychiatric disorders. The synthesized compounds were screened for their mGlu7 NAM activity in cell lines expressing the recombinant human mGlu7 receptor. nih.gov

Pre-clinical Biological Activity Assessments (In Vitro and In Vivo Models)

The biological evaluation of this compound derivatives is a critical step in the drug discovery process, involving both in vitro and in vivo models.

In Vitro Assessments: Novel derivatives are initially screened for their biological activity in vitro. For anticancer agents, this typically involves testing against a panel of human cancer cell lines to determine their antiproliferative properties. nih.govnih.gov For instance, 4-anilinoquinazolines have been evaluated against cell lines such as HCT-116 (colon cancer) and T98G (glioblastoma), with some compounds demonstrating promising IC₅₀ values. nih.gov Furthermore, mechanistic studies, such as apoptosis assays using fluorescent staining and flow cytometry, are conducted to understand how these compounds exert their cytotoxic effects. nih.gov For kinase inhibitors, in vitro assays are used to determine their potency and selectivity against a panel of kinases. acs.org

In Vivo Assessments: Promising compounds from in vitro studies are advanced to in vivo models to evaluate their efficacy and pharmacokinetic properties. nih.govnih.gov For example, the in vivo synergism of quinazoline derivatives with existing antibiotics has been observed in mouse infection models for combating antimicrobial resistance. nih.govmdpi.com In the context of cancer, the ability of a compound to suppress tumor growth is evaluated in animal models. mdpi.com Additionally, preliminary pharmacokinetic studies are conducted to assess the compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Antimicrobial Activity Studies (Antibacterial, Antifungal)

Derivatives synthesized from quinazoline precursors have demonstrated notable activity against various pathogenic microorganisms. The quinazolin-4(3H)-one nucleus, closely related to 4-chloroquinazoline, is a promising scaffold for developing new antibacterial and antifungal agents. eco-vector.com These compounds have shown pharmacological effects against bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and fungi like Candida species. eco-vector.comnih.gov

The antimicrobial efficacy of quinazoline derivatives often depends on the specific substitutions made to the core ring system. Studies have shown that these compounds can possess a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

For instance, a series of synthesized 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives exhibited significant antibacterial activity but weaker antifungal effects. nih.gov One of the most potent compounds from this series demonstrated strong in vitro activity against Staphylococcus aureus, Staphylococcus epidermidis, Micrococcus luteus, Bacillus cereus, E. coli, and Klebsiella pneumoniae. nih.gov Its activity against the fungus Candida albicans was moderate, and it was largely inactive against Aspergillus niger. nih.gov

In another study, amides derived from ( nih.govnih.govmdpi.comtriazolo[1,5-c]quinazolin-2-ylthio)carboxylic acid were tested. nih.gov While Staphylococcus aureus was resistant to all tested compounds, certain derivatives inhibited the growth of Escherichia coli and Mycobacterium luteum. nih.gov Antifungal screening showed that some compounds had low activity against Candida tenuis and strong activity against Aspergillus niger. nih.gov

The conjugation of quinazolinone (QNZ) derivatives with silver nanoparticles has been shown to enhance antibacterial activity against several pathogens, including Escherichia coli K1, Streptococcus pyogenes, Klebsiella pneumoniae, Bacillus cereus, and Pseudomonas aeruginosa. nih.gov

Table 1: Antimicrobial Activity of Selected Quinoline/Quinazoline Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Test Organism | Activity |

|---|---|---|

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Staphylococcus aureus | MIC: 4.1 µg/mL nih.gov |

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Escherichia coli | MIC: 1 µg/mL nih.gov |

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Klebsiella pneumoniae | MIC: 1 µg/mL nih.gov |

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Candida albicans | MIC: 25 µg/mL nih.gov |

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Aspergillus niger | MIC: >100 µg/mL nih.gov |

| ( nih.govnih.govmdpi.comTriazolo[1,5-c]quinazolin-2-ylthio)carboxylic acid amides | Aspergillus niger | Strong Activity nih.gov |

| ( nih.govnih.govmdpi.comTriazolo[1,5-c]quinazolin-2-ylthio)carboxylic acid amides | Candida tenuis | Low Activity nih.gov |

The precise mechanisms of antimicrobial action for many quinazoline derivatives are still under investigation, though some insights have been gained. The structural similarity between certain quinazolinones and fluoroquinolone antibiotics suggests a potential shared mechanism: the inhibition of DNA gyrase (Topoisomerase I), a critical enzyme for bacterial DNA replication and supercoiling. nih.govmdpi.com

Carboxylic acids, in general, exert antimicrobial effects by diffusing across the microbial plasma membrane in their undissociated, lipophilic form. uniroma1.it Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and acidifying the cell's interior, which can disrupt metabolic processes.

For antifungal activity, phenazine-1-carboxylic acid (PCA), a microbial metabolite, has been shown to inhibit fungal growth by causing malformation of mycelial structures, damaging cell membranes, increasing reactive oxygen species (ROS) levels, and reducing mitochondrial membrane potential. researchgate.netmdpi.com While not a direct derivative, the study of PCA's mechanisms provides a model for how acidic heterocyclic compounds might combat fungal pathogens. researchgate.netmdpi.com

Antitumor/Anticancer Activity in Cell Lines

The 4-anilinoquinazoline scaffold, readily synthesized from 4-chloroquinazoline precursors, is a cornerstone of modern targeted cancer therapy. nih.gov These compounds are widely investigated as antitumor agents, with several approved drugs based on this structure. nih.govresearchgate.net Their anticancer effects are often mediated through the inhibition of receptor tyrosine kinases (RTKs) that are overexpressed in malignant tumors. nih.gov

Derivatives of 4-chloroquinazoline have demonstrated significant cytotoxic and antiproliferative effects across a wide range of human cancer cell lines.

In one study, novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines, synthesized from 4-chloroquinazolines, were screened against human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and glioblastoma (T98G) cell lines. nih.gov Several compounds were found to be active, inhibiting cell proliferation by over 75% at a concentration of 50 µM. nih.gov

Another study focused on 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives. nih.gov Six of these compounds were selected by the National Cancer Institute (NCI) for evaluation against a panel of 59 human cancer cell lines, indicating their potential as antiproliferative agents. nih.gov

A series of novel 4-aminoquinazoline derivatives containing benzothiazole (B30560) also showed good antiproliferative activities against human breast (MCF-7), gastric (MGC-803 and HGC-27), and prostate (PC-3) cancer cell lines. ccspublishing.org.cn The most potent compound, 2-((benzo[d]thiazol-2-ylmethyl)thio)-N-(3-chloro-4-fluorophenyl)-quinazolin-4-amine, exhibited IC₅₀ values ranging from 6.01 to 7.63 µmol·L⁻¹ across the tested cell lines, outperforming the positive control, gefitinib. ccspublishing.org.cn

Table 2: Cytotoxic Activity of Selected Quinazoline Derivatives This table is interactive. You can sort and filter the data.

| Compound | Cell Line | Activity Metric | Value |

|---|---|---|---|

| 2-((benzo[d]thiazol-2-ylmethyl)thio)-N-(3-chloro-4-fluorophenyl)-quinazolin-4-amine (13n) | MCF-7 (Breast Cancer) | IC₅₀ | 6.01 ± 0.54 µmol·L⁻¹ ccspublishing.org.cn |

| 2-((benzo[d]thiazol-2-ylmethyl)thio)-N-(3-chloro-4-fluorophenyl)-quinazolin-4-amine (13n) | MGC-803 (Gastric Cancer) | IC₅₀ | 7.63 ± 0.48 µmol·L⁻¹ ccspublishing.org.cn |

| 2-((benzo[d]thiazol-2-ylmethyl)thio)-N-(3-chloro-4-fluorophenyl)-quinazolin-4-amine (13n) | PC-3 (Prostate Cancer) | IC₅₀ | 6.16 ± 0.34 µmol·L⁻¹ ccspublishing.org.cn |

| 2-((benzo[d]thiazol-2-ylmethyl)thio)-N-(3-chloro-4-fluorophenyl)-quinazolin-4-amine (13n) | HGC-27 (Gastric Cancer) | IC₅₀ | 7.59 ± 0.62 µmol·L⁻¹ ccspublishing.org.cn |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | MCF-7 (Breast Cancer) | IC₅₀ | 168.78 µM nih.govnih.gov |

| Erlotinib | T98G (Glioblastoma) | Cytotoxicity | 21.3 µM nih.gov |

In addition to inhibiting proliferation, many quinazoline derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and interfering with the normal progression of the cell cycle.

For example, compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) was evaluated for its effects on the human breast cancer cell line MCF-7. mdpi.comnih.gov At its IC₅₀ concentration (168.78 µM), the compound was found to induce cellular apoptosis. mdpi.comnih.govnih.gov Flow cytometry analysis revealed that it increased the apoptosis rate to 2.16% after 24 hours, compared to 1.52% for the positive control, doxorubicin. mdpi.comnih.gov

Furthermore, the same compound was shown to modulate the cell cycle in MCF-7 cells. nih.govresearchgate.net It caused an arrest in the G1 phase of the cell cycle, increasing the percentage of cells in this phase from 51.45% in control cells to 60.68% in treated cells. nih.gov This G1 arrest prevents cells from entering the S phase, where DNA replication occurs, thereby halting their division. researchgate.net

In contrast, a different quinoline-based SIRT3 inhibitor, molecule P6, showed potent antiproliferative activity against MLLr leukemic cell lines but did not induce significant apoptosis. frontiersin.org Instead, it appeared to work by inducing cell differentiation, causing the cancer cells to mature into a more normal, non-proliferative state. frontiersin.org

The primary mechanism by which many 4-anilinoquinazoline derivatives function is through the inhibition of key signaling pathways that drive cancer cell growth and survival. nih.gov A major target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govresearchgate.net By blocking the ATP-binding site of EGFR, these compounds prevent its activation, thereby shutting down downstream signaling cascades responsible for cell proliferation and metastasis. researchgate.net

Beyond EGFR, other kinase targets have been identified. Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) was identified as a selective inhibitor of Aurora A kinase, a serine/threonine kinase that plays a crucial role in cell division and is often overexpressed in human cancers. mdpi.comnih.govresearchgate.net A kinase panel assay demonstrated that this compound had poor inhibitory activity against 14 other kinases, highlighting its selectivity for Aurora A. mdpi.comnih.gov

Other receptor tyrosine kinases inhibited by this class of compounds include Platelet-Derived Growth Factor Receptor Beta (PDGFR-β) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), which are involved in tumor angiogenesis. nih.gov Some derivatives may also act as tubulin polymerization inhibitors, disrupting the mitotic spindle and contributing to apoptosis. nih.gov

Efficacy in Pre-clinical Animal Models (e.g., Xenograft Models)

While specific studies focusing solely on the efficacy of this compound in preclinical animal models like xenografts are not extensively detailed in the available literature, research on closely related quinazoline-based carboxylic acid derivatives provides valuable insights. For instance, a study involving novel anilinoquinazoline-based carboxylic acids, which share the core quinazoline structure, demonstrated significant anti-proliferative activity in vitro against a panel of 59 human cancer cell lines. nih.gov Six compounds from this series were selected by the National Cancer Institute (NCI) for this extensive screening, indicating the potential of this class of compounds in cancer research. nih.gov

Derivatives of quinazoline have been a focal point in the development of targeted cancer therapies. The efficacy of such compounds often stems from their ability to inhibit specific enzymes crucial for cancer cell proliferation and survival, such as carbonic anhydrase isoforms IX and XII, which are associated with tumorigenicity. nih.gov The investigation of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives, which are structurally related to this compound, revealed potent inhibitory activity against these cancer-associated enzymes. nih.gov

Furthermore, the broader family of quinazoline derivatives has been explored for various therapeutic applications, with some advancing to preclinical and clinical trials. For example, a lead optimization study on quinazoline derivatives for Alzheimer's disease treatment demonstrated that the lead compound significantly ameliorated cognitive deficits in an Aβ-induced Morris water maze rat model. nih.gov Ex-vivo analysis of hippocampal rat brains in this study showed reduced levels of Aβ and BACE-1 proteins, key markers in Alzheimer's pathology. nih.gov Although not a cancer model, this highlights the in vivo efficacy of quinazoline-based compounds in disease models.

Anti-inflammatory and Analgesic Research

The quinazoline scaffold, a core component of this compound, is a well-established pharmacophore in the discovery of anti-inflammatory and analgesic agents. mdpi.com Numerous derivatives have been synthesized and evaluated, demonstrating a wide range of activities. mdpi.comnih.govbookpi.org

Research has shown that certain quinazoline derivatives exhibit dose-dependent inhibition of paw edema in carrageenan-induced models and reduce granuloma formation in cotton pellet-induced models in rats. jneonatalsurg.com In some cases, the efficacy at specific doses was comparable to that of the standard anti-inflammatory drug indomethacin (B1671933). jneonatalsurg.com The potential mechanism for this anti-inflammatory action is suggested to involve the inhibition of cyclooxygenase (COX) and modulation of inflammatory cytokines. jneonatalsurg.com

In the context of analgesia, quinazoline derivatives have been assessed using models such as the acetic acid-induced writhing test in mice, which indicates peripheral analgesic activity, and the hot plate test, which suggests central analgesic effects. jneonatalsurg.comhilarispublisher.com Significant reductions in writhing counts and increased latency in the hot plate test have been observed for various quinazoline compounds. jneonatalsurg.com The analgesic activity of some derivatives has been reported to be mild to moderate, with certain structural modifications leading to good activity. mdpi.com For instance, pyrazoline derivatives of quinazolines have shown promising results. mdpi.com

The structure-activity relationship (SAR) studies have revealed that substitutions at various positions of the quinazoline ring can significantly influence the anti-inflammatory and analgesic properties. mdpi.com For example, substitution with a chlorine atom at the C-6 position has been associated with good anti-inflammatory activity. mdpi.com

Table 1: Selected Quinazoline Derivatives and their Anti-inflammatory/Analgesic Activity

| Compound Type | Model | Activity | Reference |

| Novel Quinazoline Derivative | Carrageenan-induced paw edema (rats) | Dose-dependent inhibition, comparable to indomethacin at 50 mg/kg | jneonatalsurg.com |

| Novel Quinazoline Derivative | Acetic acid-induced writhing (mice) | Significant reduction in writhing | jneonatalsurg.com |

| Pyrazole-substituted Quinazolinones | Acetic acid peritonitis | 43% inhibition for 6-chloro-2-phenyl derivative | mdpi.com |

| 2,4,6-trisubstituted-quinazoline derivatives | Not specified | Thirteen compounds showed significant anti-inflammatory activity | nih.gov |

Central Nervous System (CNS) Activity Investigations

The quinazoline nucleus is a recognized scaffold in the development of compounds with central nervous system (CNS) activity. scispace.com A variety of quinazoline derivatives have been investigated for their potential as CNS depressants, anticonvulsants, and for other neuropharmacological effects. hilarispublisher.comscispace.com

While direct studies on the CNS activity of this compound are limited in the provided context, research on related quinazolinone analogs indicates that this chemical class can modulate CNS functions. For instance, some quinazolinone analogs have demonstrated potent sedative-hypnotic and CNS depressant activities. scispace.com Behavioral studies using actophotometer scoring have shown that these compounds can cause a decrease in locomotor activity. scispace.com

The structural features of the quinazoline ring and its substituents play a crucial role in determining the CNS activity. Literature suggests that the presence of a substituted aromatic ring at position 3 and a methyl group at position 2 of the 4(3H)-quinazolinone structure are often associated with CNS depression and anticonvulsant properties. scispace.com Modifications to these substituents can lead to analogs with potent CNS activity. scispace.com

Furthermore, quinazoline-based carboxylic acid derivatives have been explored as potential treatments for neurodegenerative diseases like Alzheimer's. A lead optimization study focused on quinazoline derivatives as multi-targeting agents for Alzheimer's disease treatment showed that the designed compounds had favorable permeation across the blood-brain barrier. nih.gov The most active compound from this study was found to be non-neurotoxic against SH-SY5Y cell lines. nih.gov

Antiviral and Antimalarial Investigations

The quinazoline scaffold has been a source of compounds with promising antiviral and antimalarial activities. nih.gov

Antiviral Investigations:

Derivatives of quinazoline have been synthesized and evaluated for their ability to inhibit various viruses. For instance, a series of 4-anilino-6-aminoquinazoline derivatives were found to exhibit high anti-MERS-CoV activities. nih.gov Through a high-content screening platform, a lead compound, N4-(3-chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine, was identified as an effective inhibitor of MERS-CoV infection. nih.gov Optimization of this hit compound led to the discovery of a derivative with a high inhibitory effect (IC50 = 0.157 µM) and no cytotoxicity. nih.gov

In another study, novel 4-thioquinazoline derivatives containing a chalcone (B49325) moiety were designed and showed moderate to good antiviral activity against the Tobacco Mosaic Virus (TMV). nih.gov Some of these compounds exhibited better curative activities against TMV than the commercial antiviral agent Ribavirin. nih.gov Furthermore, certain quinazoline urea (B33335) analogues have demonstrated potent inhibition of influenza A (H1N1 and H3N2) and influenza B viruses, as well as Coxsackie virus B4, Vesicular stomatitis virus, and Respiratory syncytial virus. researchgate.net

Antimalarial Investigations:

Quinazoline and quinoline-related compounds have been a cornerstone in the development of antimalarial drugs. nih.govnih.gov Novel febrifugine (B1672321) analogues, which are based on a quinazolinone structure, have been designed and synthesized, showing excellent in vivo antimalarial activity with reduced toxicity compared to the natural product. nih.gov Some of these compounds possess a therapeutic index significantly superior to that of the commonly used antimalarial drug chloroquine. nih.gov These compounds are believed to act by impairing hemozoin formation, which is crucial for the maturation of the malaria parasite at the trophozoite stage. nih.gov

Structure-Activity Relationship (SAR) Elucidation and Lead Optimization

The exploration of the structure-activity relationship (SAR) is fundamental to the process of lead optimization in medicinal chemistry, aiming to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.gov For quinazoline-based compounds, including derivatives of this compound, extensive SAR studies have been conducted to understand the impact of structural modifications on their biological activities. nih.govnih.gov

Lead optimization strategies often involve the design and synthesis of new series of derivatives, followed by pharmacological evaluation. nih.gov For example, a lead optimization approach was utilized in designing a new series of quinazoline derivatives as multi-targeting agents for Alzheimer's disease. nih.gov This involved synthesizing and characterizing a library of compounds and evaluating them against human cholinesterases and β-secretase enzymes. nih.gov

Positional Isomer Effects on Activity

The position of substituents on the quinazoline ring and its associated moieties has a profound effect on the biological activity of the resulting compounds. nih.gov This phenomenon, known as positional isomerism, is a key consideration in SAR studies.

A study on novel anilinoquinazoline-based carboxylic acids systematically investigated the effect of the position of a free carboxylic acid functionality on the anilino motif. nih.gov The carboxylic acid was appended in the ortho, meta, or para position, and the resulting isomers were evaluated for their inhibitory activities against human carbonic anhydrase (hCA) isoforms. nih.gov

The results clearly demonstrated that the inhibitory activities were significantly influenced by the position of the carboxylic acid group. For instance, the order of inhibitory activity against hCA IX was found to be para isomers > meta isomers > ortho isomers. nih.gov A similar trend was observed for hCA XII inhibition, with para isomers showing the highest potency. nih.gov This indicates that the spatial arrangement of the carboxylic acid group is critical for optimal interaction with the target enzyme's active site.

Table 2: Effect of Positional Isomers on hCA IX and hCA XII Inhibition

| Isomer Position | hCA IX Inhibitory Activity (KIs) | hCA XII Inhibitory Activity (KIs) | Reference |

| para | 1.6 – 4.5 µM | 0.25 – 3.8 µM | nih.gov |

| meta | 24.2 – 31.6 µM | 0.48 – 4.8 µM | nih.gov |

| ortho | 34.4 – 46.4 µM | 7.1–9 µM | nih.gov |

Substituent Effects on Potency and Selectivity

In addition to positional isomerism, the nature of the substituents on the quinazoline scaffold plays a critical role in determining the potency and selectivity of the compounds. nih.gov SAR studies often involve modifying substituents at various positions to identify the optimal groups for a desired biological activity.

In the aforementioned study on anilinoquinazoline-based carboxylic acids, the impact of substitution on the 2-phenyl moiety was also investigated. nih.gov Within each series of positional isomers (ortho, meta, and para), the order of hCA IX inhibitory activities was found to be influenced by the substituent on the phenyl ring. Specifically, the order of activity was 4-methyl derivatives > 3-methyl derivatives > 4-methoxy derivatives. nih.gov This suggests that both the electronic and steric properties of the substituent at this position are important for activity.

Similarly, in the development of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors, preliminary SAR studies were conducted by introducing various halide groups on the phenyl ring of the 4-anilino group. nih.gov It was observed that a 4-bromo substituent maintained the potency of the lead compound, while 4-fluoro, 3-chloro, 4-cyano, and 3-acetyl groups reduced the potency. nih.gov Interestingly, a 4-trifluoromethyl substituent slightly improved the potency. nih.gov These findings highlight the subtle yet significant effects that different substituents can have on the biological activity of quinazoline derivatives.

Ligand Efficiency and Lipophilic Ligand Efficiency (LLE) Metrics

In the field of drug discovery and medicinal chemistry, the optimization of lead compounds is guided by various metrics that assess the quality and potential of a molecule. Among the most critical of these are Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE). These metrics provide a way to evaluate the binding efficiency of a compound in relation to its size and lipophilicity, respectively. nih.gov

Ligand Efficiency (LE) normalizes the binding affinity of a compound, often expressed as the negative logarithm of the binding constant (e.g., pIC₅₀ or pKᵢ), by its size, typically measured by the number of heavy (non-hydrogen) atoms (HA). The formula is generally expressed as:

LE = (1.37 x pActivity) / HA nih.gov

A higher LE value is desirable as it indicates that a molecule achieves a high binding affinity with a relatively small number of atoms. This suggests a more efficient and specific interaction with the target protein, which is a hallmark of a high-quality lead compound.

Lipophilic Ligand Efficiency (LLE) , sometimes referred to as LiPE, relates the potency of a compound to its lipophilicity (LogP or LogD). The calculation is as follows:

LLE = pActivity - LogP nih.gov

LLE is a crucial parameter for balancing potency with the physicochemical properties that influence a drug's absorption, distribution, metabolism, and excretion (ADMET) profile. nih.gov High lipophilicity can lead to issues such as poor solubility, high metabolic turnover, and off-target toxicity. An LLE value greater than 5 is often considered a benchmark for a promising drug candidate.